sodium;3-oxobutanoate
Overview
Description
Cyclodextrin . Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. They are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized from starch through the action of the enzyme cyclodextrin glycosyltransferase (CGTase). The process involves the enzymatic conversion of starch into cyclodextrins, which can then be purified through various methods such as crystallization and chromatography.
Industrial Production Methods
Industrial production of cyclodextrins involves the use of CGTase to convert starch into a mixture of alpha, beta, and gamma cyclodextrins. The mixture is then separated and purified to obtain the desired cyclodextrin. This process is carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecule.
Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the cyclodextrin structure.
Major Products
The major products formed from these reactions are cyclodextrin derivatives with modified functional groups, which can enhance their solubility, stability, and inclusion complex formation capabilities.
Scientific Research Applications
Cyclodextrins have a wide range of scientific research applications, including:
Chemistry: Used as molecular carriers to improve the solubility and stability of various compounds.
Biology: Employed in drug delivery systems to enhance the bioavailability of pharmaceuticals.
Medicine: Used in the formulation of various drugs to improve their therapeutic efficacy.
Industry: Applied in the food and cosmetic industries to encapsulate flavors, fragrances, and active ingredients.
Mechanism of Action
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic compounds, while the hydrophilic exterior interacts with the surrounding environment. This mechanism allows cyclodextrins to enhance the solubility, stability, and bioavailability of various compounds.
Comparison with Similar Compounds
Cyclodextrins are unique in their ability to form inclusion complexes with a wide range of molecules. Similar compounds include:
Cucurbiturils: Another class of cyclic molecules that can form inclusion complexes.
Calixarenes: Cyclic compounds with a similar ability to encapsulate guest molecules.
Crown Ethers: Cyclic ethers known for their ability to form complexes with metal ions.
Cyclodextrins are distinguished by their biocompatibility, ease of production, and versatility in forming inclusion complexes with a wide range of guest molecules.
Properties
IUPAC Name |
sodium;3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3.Na/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKCMIIOSJFOTD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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